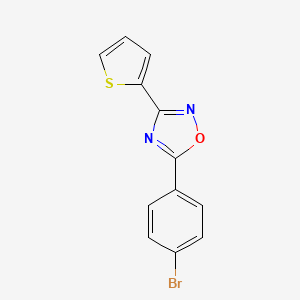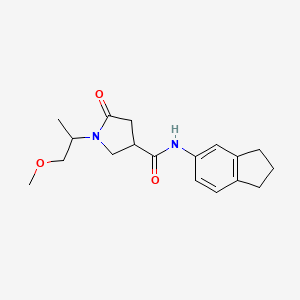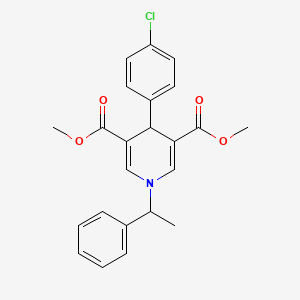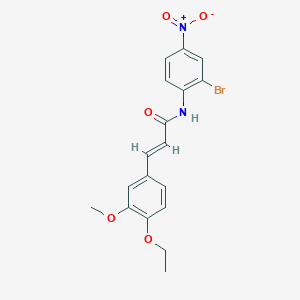
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole (abbreviated as Br-OTD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potential candidate for drug development due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division. In Alzheimer's disease, this compound has been found to bind to amyloid-beta peptide and prevent its aggregation. In inflammation, this compound has been shown to inhibit the activity of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta aggregates and improve cognitive function in animal models. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 4-bromoaniline and thiophene-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield this compound. The yield of this compound is around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential application in the treatment of various diseases. It has been shown to exhibit promising activity against cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of the disease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENTZRNWPEKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)
![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)


![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)
amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5319980.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5319986.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)